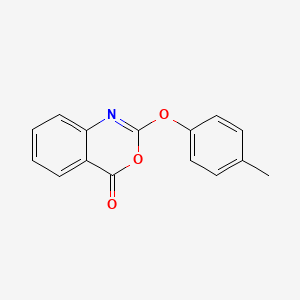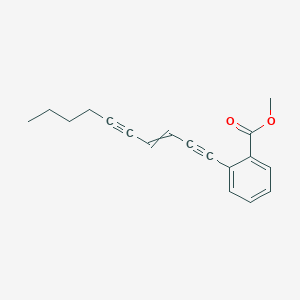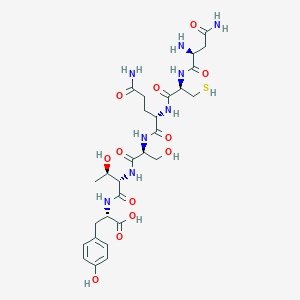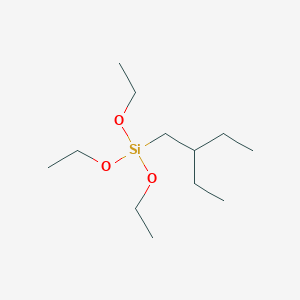
(1-Cyclopropylethoxy)(triethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyclopropylethoxy)(triethyl)silane is an organosilicon compound characterized by the presence of a cyclopropylethoxy group and three ethyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethoxy)(triethyl)silane typically involves the reaction of cyclopropylethanol with triethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired product through a series of purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure high yields and product purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: (1-Cyclopropylethoxy)(triethyl)silane undergoes various chemical reactions, including:
Hydrosilylation: It participates in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes to form silyl ethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used under mild conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typical.
Major Products:
Reduction: Alcohols and silyl ethers.
Hydrosilylation: Silyl-substituted alkanes and alkenes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
(1-シクロプロピルエトキシ)(トリエチル)シランは、科学研究において多様な用途があります。
作用機序
(1-シクロプロピルエトキシ)(トリエチル)シランの作用機序には、還元反応における水素化物イオン (H-) の供与能力が含まれます。ケイ素-水素 (Si-H) 結合は非常に反応性が高く、この化合物がさまざまな化学変換に関与することを可能にします。 ヒドロシリル化反応では、この化合物は、遷移金属触媒によって促進され、安定なシリルエーテルを形成する二重結合に付加します .
類似化合物:
トリエチルシラン: 構造は似ていますが、シクロプロピルエトキシ基はありません。
トリメチルシラン: エチル基の代わりに3つのメチル基を持つ別のトリアルキルシラン。
トリフェニルシラン: 3つのフェニル基を含み、かさ高くて立体的に阻害されているため、反応性に影響を与えます.
独自性: (1-シクロプロピルエトキシ)(トリエチル)シランは、シクロプロピルエトキシ基の存在によりユニークです。この基は、独特の立体および電子特性を付与します。 これは、従来のシランでは適さない特定の合成用途における貴重な試薬となります .
類似化合物との比較
Triethylsilane: Similar in structure but lacks the cyclopropylethoxy group.
Trimethylsilane: Another trialkylsilane with three methyl groups instead of ethyl groups.
Triphenylsilane: Contains three phenyl groups, making it bulkier and more sterically hindered, which affects its reactivity.
Uniqueness: (1-Cyclopropylethoxy)(triethyl)silane is unique due to the presence of the cyclopropylethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where traditional silanes may not be suitable .
特性
CAS番号 |
235089-51-7 |
|---|---|
分子式 |
C11H24OSi |
分子量 |
200.39 g/mol |
IUPAC名 |
1-cyclopropylethoxy(triethyl)silane |
InChI |
InChI=1S/C11H24OSi/c1-5-13(6-2,7-3)12-10(4)11-8-9-11/h10-11H,5-9H2,1-4H3 |
InChIキー |
IETKSICFIXGQSB-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OC(C)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)


![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
![Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-](/img/structure/B12584156.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea](/img/structure/B12584166.png)


![(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12584182.png)


![4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene](/img/structure/B12584192.png)
![(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12584195.png)
![3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12584229.png)
